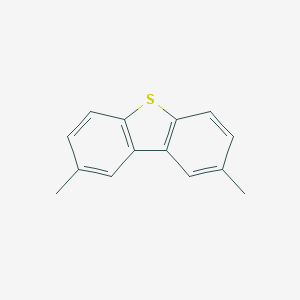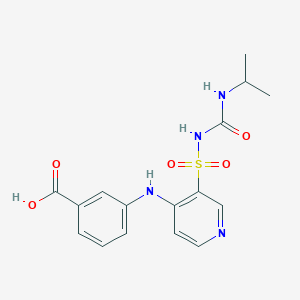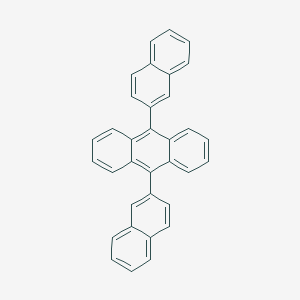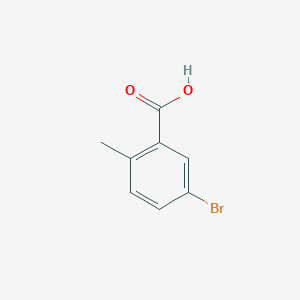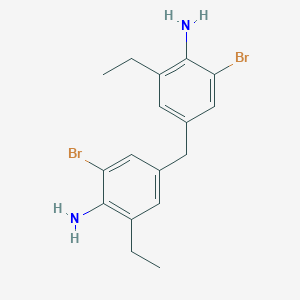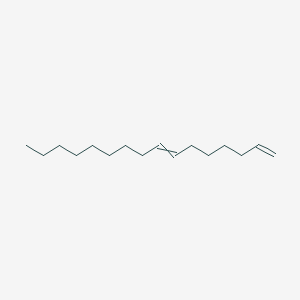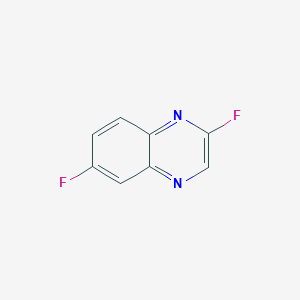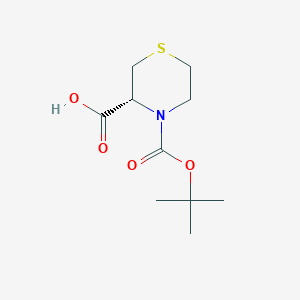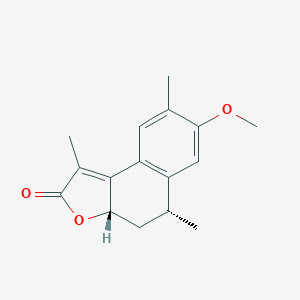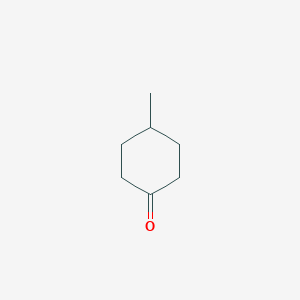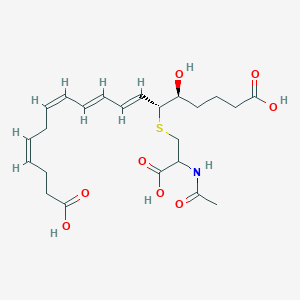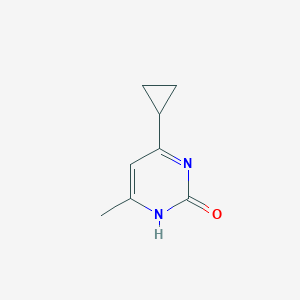
6-Cyclopropyl-4-methylpyrimidine-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-4-methylpyrimidine-2-ol is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid with a molecular formula of C8H9N2O and a molecular weight of 151.17 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-4-methylpyrimidine-2-ol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in disease pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Cyclopropyl-4-methylpyrimidine-2-ol exhibits various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-Cyclopropyl-4-methylpyrimidine-2-ol is that it is relatively easy to synthesize and can be obtained in high yields. It also exhibits good stability and can be stored for long periods. One of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for the research and development of 6-Cyclopropyl-4-methylpyrimidine-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a tool compound for the study of disease pathways and drug discovery. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-4-methylpyrimidine-2-ol can be achieved through different methods. One of the most common methods is the reaction between 4-methyl-6-nitropyrimidine and cyclopropylamine in the presence of a reducing agent. Another method involves the reaction between 4-methyl-6-chloropyrimidine and cyclopropylamine in the presence of a base.
Applications De Recherche Scientifique
6-Cyclopropyl-4-methylpyrimidine-2-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been identified as a potential lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Propriétés
Numéro CAS |
121553-48-8 |
|---|---|
Nom du produit |
6-Cyclopropyl-4-methylpyrimidine-2-ol |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
4-cyclopropyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(6-2-3-6)10-8(11)9-5/h4,6H,2-3H2,1H3,(H,9,10,11) |
Clé InChI |
QODMYONMGSMOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
SMILES canonique |
CC1=CC(=NC(=O)N1)C2CC2 |
Synonymes |
2(1H)-Pyrimidinone, 4-cyclopropyl-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






